Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate
Description
Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate is a heterocyclic compound featuring a thiazole core (a five-membered ring containing nitrogen and sulfur) linked to two acetate ester groups at the 2- and 4-positions. Thiazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via esterification or condensation reactions, often starting from thiazole diols or diacids. Its structural uniqueness lies in the electron-rich thiazole ring, which enhances reactivity and intermolecular interactions, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-13-8(11)3-6-5-15-7(10-6)4-9(12)14-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCWETMBXMHAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1=CSC(=N1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, it may be investigated for its potential therapeutic effects, while in industry, it could be utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of Dimethyl 2,2'-(thiazole-2,4-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific targets involved .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of dimethyl 2,2'-(thiazole-2,4-diyl)diacetate with key analogues, highlighting structural differences, synthesis routes, and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
